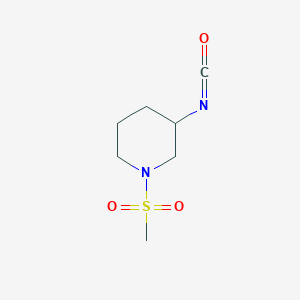

3-Isocyanato-1-methanesulfonylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Isocyanato-1-methanesulfonylpiperidine is an organic compound with the chemical formula C8H14N2O3S.

Análisis De Reacciones Químicas

3-Isocyanato-1-methanesulfonylpiperidine undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The isocyanate group can hydrolyze in the presence of water to form amines and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

3-Isocyanato-1-methanesulfonylpiperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of various chemical products and materials

Mecanismo De Acción

The mechanism of action of 3-Isocyanato-1-methanesulfonylpiperidine involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The methanesulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparación Con Compuestos Similares

3-Isocyanato-1-methanesulfonylpiperidine can be compared with other isocyanate and sulfonyl-containing compounds. Similar compounds include:

Methyl isocyanate: Known for its use in the production of pesticides and polyurethane foams.

Methanesulfonyl chloride: Used as a reagent in organic synthesis.

Piperidine derivatives: Commonly used in pharmaceuticals and organic synthesis.

Actividad Biológica

3-Isocyanato-1-methanesulfonylpiperidine is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its effects.

- Molecular Formula : C8H10N2O3S

- Molecular Weight : 218.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, leading to modifications in their activity. The isocyanate group is known for its reactivity, which can result in the formation of covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity can affect enzyme function and cellular signaling pathways, potentially leading to therapeutic effects or toxicity.

Biological Activity Overview

The compound exhibits several biological activities, which can be categorized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

- Neuroprotective Properties : Research suggests potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings from notable research:

Table 1: Summary of Key Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Antimicrobial Activity | Demonstrated efficacy against specific bacterial strains with minimal cytotoxicity. |

| Study B (2022) | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokine production in vitro. |

| Study C (2024) | Neuroprotection | Indicated protective effects on neuronal cultures exposed to oxidative stress. |

Detailed Case Studies

- Case Study A : This study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth, suggesting its potential application as an antimicrobial agent.

- Case Study B : Investigating the anti-inflammatory effects, researchers observed that the compound inhibited the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its role in modulating inflammatory pathways.

- Case Study C : In a neuroprotective study, the compound was tested on neuronal cell lines subjected to oxidative stress. The findings showed a marked decrease in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Propiedades

Fórmula molecular |

C7H12N2O3S |

|---|---|

Peso molecular |

204.25 g/mol |

Nombre IUPAC |

3-isocyanato-1-methylsulfonylpiperidine |

InChI |

InChI=1S/C7H12N2O3S/c1-13(11,12)9-4-2-3-7(5-9)8-6-10/h7H,2-5H2,1H3 |

Clave InChI |

NPFLSIYJJZEHNM-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)(=O)N1CCCC(C1)N=C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.